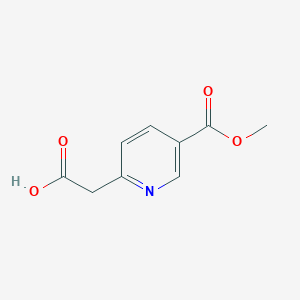![molecular formula C11H13ClN2O3 B13554278 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride](/img/structure/B13554278.png)
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride is a chemical compound with the molecular formula C11H12N2O3·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoxazole ring, which is a bicyclic structure containing both benzene and oxazole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride typically involves the reaction of 2-aminophenol with butanoic acid derivatives under specific conditions. One common method involves the use of 2-aminophenol and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
2-Amino-1,3-benzoxazole: Shares the benzoxazole ring but lacks the butanoic acid moiety.
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid: Similar structure but without the hydrochloride salt form.
Uniqueness
4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride is unique due to its specific combination of the benzoxazole ring and butanoic acid moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C11H13ClN2O3 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
4-(1,3-benzoxazol-2-ylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c14-10(15)6-3-7-12-11-13-8-4-1-2-5-9(8)16-11;/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15);1H |
InChIキー |
FFEGERJSTSITNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
![3-[(2-Aminopropyl)sulfanyl]benzoicacidhydrochloride](/img/structure/B13554204.png)




![8-Oxaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13554258.png)



![1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13554276.png)


